



Application Note: Chiral Separation of Nilvadipine Enantiomers Using a Deuterated Standard

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| Compound of Interest | | |
|----------------------|----------------|-----------|
| Compound Name: | Nilvadipine-d4 | |
| Cat. No.: | B10823279 | Get Quote |

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nilvadipine is a dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.[1] Like many pharmaceuticals, Nilvadipine is a chiral compound and exists as a pair of enantiomers, (+)- and (-)-Nilvadipine. The enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is crucial in drug development and clinical studies to understand their respective pharmacokinetic and pharmacodynamic properties. This application note details a robust and sensitive method for the chiral separation and quantification of Nilvadipine enantiomers in human plasma using a deuterated analogue of racemic Nilvadipine as an internal standard.[2] The use of a deuterated internal standard provides high accuracy and precision by compensating for variations in sample preparation and instrument response.[3]

Experimental Protocols

This section provides a detailed methodology for the chiral separation and quantification of Nilvadipine enantiomers in human plasma.

Materials and Reagents



- Racemic Nilvadipine
- Deuterated racemic Nilvadipine (internal standard)
- Human plasma
- n-hexane (HPLC grade)
- Ethyl acetate (HPLC grade)
- Sodium hydroxide
- All other reagents should be of analytical grade.

Sample Preparation

- To 1 mL of human plasma, add the deuterated racemic Nilvadipine internal standard.
- Alkalinize the plasma sample with sodium hydroxide.
- Extract the analytes with a mixture of n-hexane and ethyl acetate (92.5:7.5 v/v).[2]
- Vortex the mixture thoroughly.
- Centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in the mobile phase for HPLC analysis.

Chiral HPLC Separation

The separation of Nilvadipine enantiomers is achieved using a chiral stationary-phase high-performance liquid chromatography (HPLC) system.

 HPLC System: A standard HPLC system equipped with a UV detector or connected to a mass spectrometer.



- Chiral Column: Chiralpak OT(+) column.[2]
- Mobile Phase: A suitable mobile phase for chiral separation on the specified column (e.g., a mixture of hexane and a polar organic solvent like isopropanol or ethanol).
- Flow Rate: Optimized for the best separation and peak shape.
- Temperature: Controlled column temperature for reproducible results.
- Detection: UV detection at a wavelength where Nilvadipine shows maximum absorbance.
- Fraction Collection: The effluents corresponding to the (+)- and (-)-Nilvadipine enantiomers are collected separately for further analysis.[2]

GC-MS Quantification

The collected fractions of each enantiomer are then quantified using gas chromatographymass spectrometry (GC-MS).

- GC-MS System: A gas chromatograph coupled with a mass spectrometer, preferably with electron capture negative ion chemical ionization (EC-NICI) for high sensitivity.[2]
- Capillary Column: A fused-silica capillary column suitable for the analysis of dihydropyridines.[2]
- Carrier Gas: High-purity helium or hydrogen.
- Injection Mode: Splitless injection for trace analysis.
- Temperature Program: An optimized temperature gradient to ensure good separation and peak shape.
- Mass Spectrometry: Operated in electron capture negative ion chemical ionization (EC-NICI) mode.[2]
- Monitoring: The mass spectrometer is set to monitor the molecular anions of Nilvadipine and the deuterated internal standard.[2]



Data Presentation

The following tables summarize the quantitative data obtained from the validation of this method for the analysis of Nilvadipine enantiomers in human plasma.[2]

Table 1: Calibration Curve and Linearity

| Enantiomer | Concentration Range (ng/mL) | Linearity (r²) |
|-----------------|-----------------------------|----------------|
| (+)-Nilvadipine | 0.025 - 10 | > 0.99 |
| (-)-Nilvadipine | 0.025 - 10 | > 0.99 |

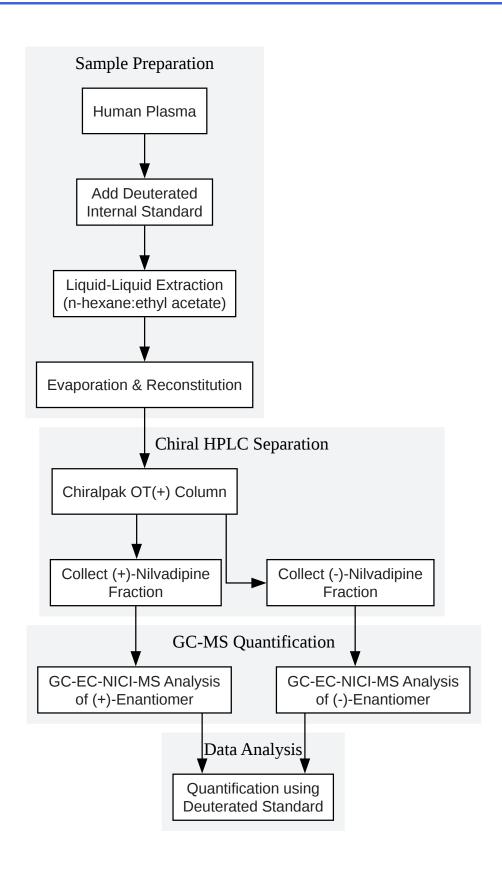
Table 2: Precision of the Assay

| Enantiomer | Intra-assay Precision (RSD, %) | Inter-assay Precision (RSD, %) |
|-----------------|-----------------------------------|-----------------------------------|
| (+)-Nilvadipine | < 6% | < 6% |
| (-)-Nilvadipine | < 6% | < 6% |

Visualizations Experimental Workflow

The following diagram illustrates the overall workflow for the chiral separation and quantification of Nilvadipine enantiomers.





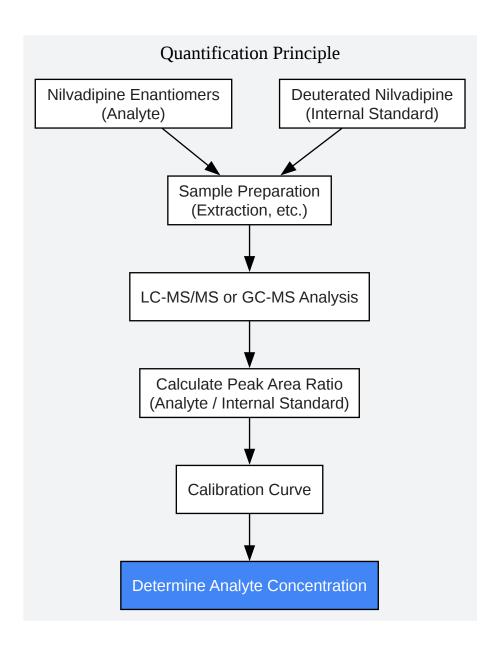
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Caption: Experimental workflow for Nilvadipine enantiomer analysis.



Role of Deuterated Internal Standard

This diagram outlines the logical relationship of using a deuterated internal standard for accurate quantification.



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